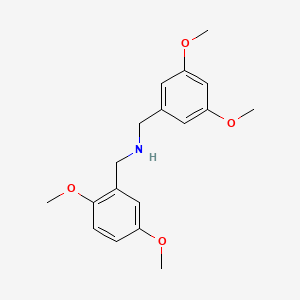![molecular formula C12H14N4O3S B5864955 3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5864955.png)
3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole is a chemical compound that has been widely studied in scientific research. It is a member of the 1,2,4-triazole family of compounds, which have been found to have a variety of biological activities.
作用機序
The mechanism of action of 3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole is not fully understood. However, it has been hypothesized that the compound may work by inhibiting the activity of certain enzymes or proteins in cells. This could lead to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and disrupt the reproductive processes of insects and plants. In addition, the compound has been shown to have low toxicity in mammalian cells, which makes it a promising candidate for further research.
実験室実験の利点と制限
One advantage of using 3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole in lab experiments is that it has been well-studied and its synthesis method is well-documented. This makes it relatively easy to produce and use in experiments. However, one limitation is that the compound may have different effects in different cell types or organisms. This means that caution must be taken when extrapolating results from one experiment to another.
将来の方向性
There are many potential future directions for research on 3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole. One area of interest is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of interest is the development of new insecticides and herbicides based on the compound's ability to disrupt reproductive processes in insects and plants. Finally, there is potential for the compound to be used as a diagnostic tool for cancer and other diseases. Further research is needed to fully understand the compound's mechanisms of action and potential applications.
In conclusion, this compound is a chemical compound that has been widely studied for its biological activities. Its synthesis method is well-documented, and it has been shown to have antimicrobial, antiviral, and anticancer properties. Further research is needed to fully understand the compound's mechanisms of action and potential applications.
合成法
The synthesis method for 3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole involves the reaction of 4-methoxy-3-nitrobenzyl chloride with ethylthioacetic acid to form the intermediate 4-methoxy-3-nitrobenzylthioacetic acid. This intermediate is then reacted with hydrazine hydrate to form the final product, this compound. This synthesis method has been well-documented in the scientific literature and has been used to produce large quantities of the compound for research purposes.
科学的研究の応用
3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole has been studied extensively for its biological activities. It has been found to have antimicrobial, antiviral, and anticancer properties. It has also been shown to have potential as an insecticide and herbicide. In addition, this compound has been studied for its potential as a diagnostic tool for cancer and other diseases.
特性
IUPAC Name |
5-ethyl-3-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-3-11-13-12(15-14-11)20-7-8-4-5-10(19-2)9(6-8)16(17)18/h4-6H,3,7H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPQNZDYZMUHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5864878.png)

![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B5864892.png)
![5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5864911.png)
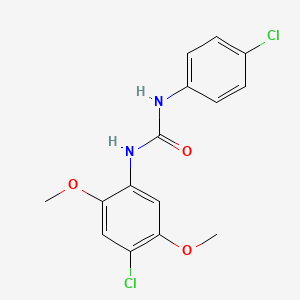
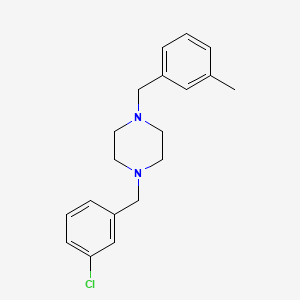
![7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5864925.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-methylphenyl)acetamide](/img/structure/B5864932.png)
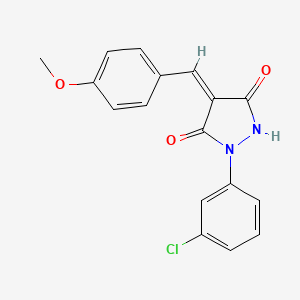
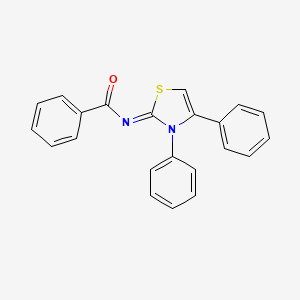
![1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5864944.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)
